5-amino-2-ethyl-1,3-thiazole-4-carboxamide
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Overview
Description
5-amino-2-ethyl-1,3-thiazole-4-carboxamide is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-ethyl-1,3-thiazole-4-carboxamide can be achieved through several methods. One common approach involves the reaction of ethyl 2-bromoacetate with thiourea to form ethyl 2-mercaptoacetate, which is then cyclized with chloroacetamide to yield the desired thiazole derivative . Another method involves the reaction of aminocyanacetamide with various thioamides under specific conditions to produce the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
5-amino-2-ethyl-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
5-amino-2-ethyl-1,3-thiazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 5-amino-2-ethyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells . The compound’s ability to interact with various biological targets makes it a promising candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-amino-2-ethyl-1,3-thiazole-4-carboxamide include:
2-amino-1,3-thiazole-4-carboxamide: Shares a similar thiazole ring structure but lacks the ethyl group.
2-ethyl-1,3-thiazole-4-carboxamide: Similar structure but lacks the amino group.
5-amino-1,3-thiazole-4-carboxamide: Similar structure but lacks the ethyl group.
Uniqueness
The presence of both the amino and ethyl groups in this compound contributes to its unique chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds .
Properties
CAS No. |
2680536-44-9 |
---|---|
Molecular Formula |
C6H9N3OS |
Molecular Weight |
171.2 |
Purity |
95 |
Origin of Product |
United States |
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